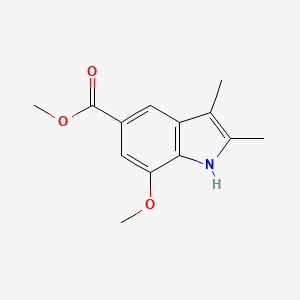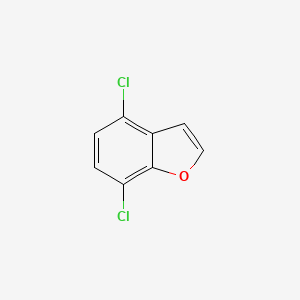
4,7-Dichlorobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two chlorine atoms at the 4 and 7 positions on the benzofuran ring. Benzofuran compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-hydroxybenzophenones with reagents such as Corey-Chaykovsky reagent . Another approach involves the use of low-valent titanium in the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, decarboxylation, and chlorination using reagents like phosphorus oxychloride .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dichlorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Dichloroquinones.
Reduction: Dichlorobenzofurans with fewer chlorine atoms.
Substitution: Amino or thiol-substituted benzofurans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7-Dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichlorobenzofurazan: Shares similar structural features but differs in its fluorescence properties.
4,7-Dichloroquinoline: Another dichlorinated compound with distinct biological activities.
Uniqueness: 4,7-Dichlorobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H4Cl2O |
|---|---|
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
4,7-dichloro-1-benzofuran |
InChI |
InChI=1S/C8H4Cl2O/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
InChI-Schlüssel |
ZQROAOQEUKHZRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)

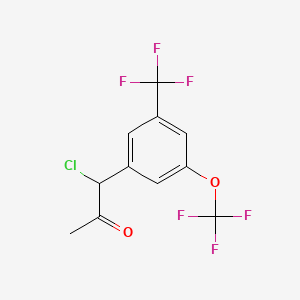

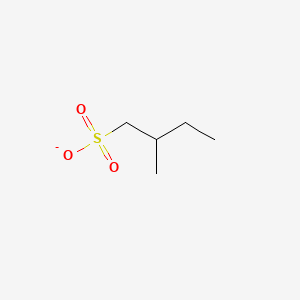
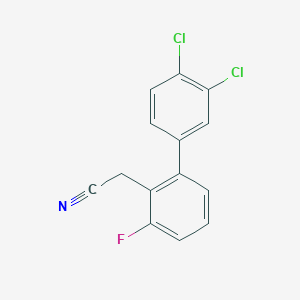
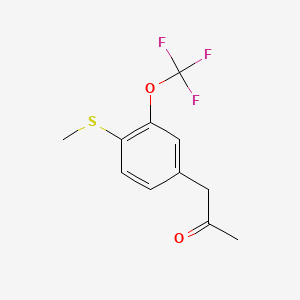
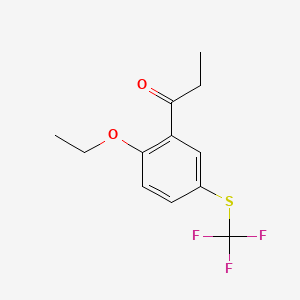
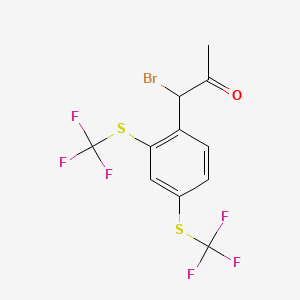
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
